molecular formula C20H19ClFN5O2S B286091 N-{[5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide

N-{[5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide

カタログ番号 B286091
分子量: 447.9 g/mol
InChIキー: WYXCSLSMNAQWDA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{[5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide, also known as COTI-2, is a small molecule drug candidate that has shown promising results in preclinical studies for the treatment of various types of cancer.

作用機序

N-{[5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide has been shown to inhibit the mutant p53 protein, which is found in many types of cancer cells. Mutant p53 is a dysfunctional protein that promotes cancer cell growth and survival. By inhibiting mutant p53, N-{[5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide can induce apoptosis in cancer cells and inhibit tumor growth.
Biochemical and Physiological Effects
In vitro studies have shown that N-{[5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide can induce apoptosis in cancer cells, while sparing normal cells. In vivo studies in mouse models have shown that N-{[5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide can inhibit tumor growth and metastasis. N-{[5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

実験室実験の利点と制限

One advantage of N-{[5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide is its ability to selectively target mutant p53 in cancer cells, while sparing normal cells. This makes it a promising candidate for cancer therapy with potentially fewer side effects than traditional chemotherapy. However, one limitation of N-{[5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide is its low solubility, which can make it difficult to administer in vivo.

将来の方向性

For the research and development of N-{[5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide include further preclinical studies to determine its efficacy and safety in treating various types of cancer. Clinical trials will also be necessary to determine its effectiveness in humans. Additionally, further research is needed to optimize the formulation and delivery of N-{[5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide to improve its solubility and bioavailability.

合成法

The synthesis method of N-{[5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide involves several steps, including the reaction of 2-fluorobenzoyl chloride with 2-aminothiophenol, followed by the reaction of the resulting intermediate with ethyl 4-amino-1,2,4-triazole-3-carboxylate. The final step involves the reaction of the resulting intermediate with 4-chloroaniline. The synthesis method has been described in detail in a publication by COTI Inc.

科学的研究の応用

N-{[5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide has been extensively studied in preclinical studies for its potential use in the treatment of various types of cancer, including lung, breast, ovarian, and colorectal cancer. In vitro studies have shown that N-{[5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide can induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. In vivo studies in mouse models have shown that N-{[5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide can inhibit tumor growth and metastasis.

特性

分子式

C20H19ClFN5O2S

分子量

447.9 g/mol

IUPAC名

N-[[5-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide

InChI

InChI=1S/C20H19ClFN5O2S/c1-2-27-17(11-23-19(29)15-5-3-4-6-16(15)22)25-26-20(27)30-12-18(28)24-14-9-7-13(21)8-10-14/h3-10H,2,11-12H2,1H3,(H,23,29)(H,24,28)

InChIキー

WYXCSLSMNAQWDA-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Cl)CNC(=O)C3=CC=CC=C3F

正規SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Cl)CNC(=O)C3=CC=CC=C3F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。